N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Research by Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR dual inhibitors, focusing on the metabolic stability improvements through the investigation of various 6,5-heterocycles. This study could suggest a potential avenue for researching the PI3K/mTOR inhibitory activity of similar compounds, possibly including the one , given its complex heterocyclic structure and potential for modification (Stec et al., 2011).
Antimicrobial Activity
Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antimicrobial effects. This research highlights the potential for compounds with benzothiazole moieties to possess significant biological activities, suggesting that the compound could also be explored for antimicrobial properties (Gull et al., 2016).
Antimalarial and COVID-19 Applications
A theoretical investigation by Fahim and Ismael (2021) into antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This suggests that compounds with similar structural features may be valuable in the search for treatments against various diseases, including infectious diseases like malaria and COVID-19 (Fahim & Ismael, 2021).
Anti-Inflammatory Activity
Research on 1,2,4-triazole-based benzothiazole/benzoxazole derivatives by Tariq et al. (2018) examined their anti-inflammatory activity and p38α MAP kinase inhibition. This study suggests potential research directions for investigating the anti-inflammatory properties of compounds with similar structural characteristics (Tariq et al., 2018).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-13-3-6-16(7-4-13)20-22-21(25-14(2)32-22)23(29)27(26-20)11-19(28)24-10-15-5-8-17-18(9-15)31-12-30-17/h3-9H,10-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLARLTXVRQGLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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